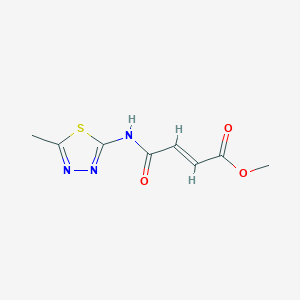
L-Leucine, N-((4E)-5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,E)-Methyl 2-((5-(furan-2-yl)-3-oxopent-4-en-1-yl)amino)-4-methylpentanoate is a complex organic compound featuring a furan ring, an amino group, and a methyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-Methyl 2-((5-(furan-2-yl)-3-oxopent-4-en-1-yl)amino)-4-methylpentanoate typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with an amino acid ester, followed by further functionalization to introduce the desired substituents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S,E)-Methyl 2-((5-(furan-2-yl)-3-oxopent-4-en-1-yl)amino)-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic reagents like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl group can produce the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (S,E)-Methyl 2-((5-(furan-2-yl)-3-oxopent-4-en-1-yl)amino)-4-methylpentanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its furan ring and amino group make it a versatile molecule for labeling and tracking in biological systems.
Medicine
In medicinal chemistry, (S,E)-Methyl 2-((5-(furan-2-yl)-3-oxopent-4-en-1-yl)amino)-4-methylpentanoate has potential applications as a drug candidate. Its structure can be modified to enhance its pharmacological properties, such as bioavailability and target specificity.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its furan ring provides stability and rigidity, making it suitable for high-performance materials.
Wirkmechanismus
The mechanism of action of (S,E)-Methyl 2-((5-(furan-2-yl)-3-oxopent-4-en-1-yl)amino)-4-methylpentanoate involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with a carboxylic acid group.
Methyl 2-furoate: A furan derivative with a methyl ester group.
2-Aminofuran: A furan derivative with an amino group.
Uniqueness
(S,E)-Methyl 2-((5-(furan-2-yl)-3-oxopent-4-en-1-yl)amino)-4-methylpentanoate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its structure provides a versatile platform for the development of new compounds with tailored properties for specific applications.
Eigenschaften
CAS-Nummer |
159086-00-7 |
|---|---|
Molekularformel |
C16H23NO4 |
Molekulargewicht |
293.36 g/mol |
IUPAC-Name |
methyl (2S)-2-[[(E)-5-(furan-2-yl)-3-oxopent-4-enyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C16H23NO4/c1-12(2)11-15(16(19)20-3)17-9-8-13(18)6-7-14-5-4-10-21-14/h4-7,10,12,15,17H,8-9,11H2,1-3H3/b7-6+/t15-/m0/s1 |
InChI-Schlüssel |
PKGFGZCXWHOIMD-LFAOLKIESA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)OC)NCCC(=O)/C=C/C1=CC=CO1 |
Kanonische SMILES |
CC(C)CC(C(=O)OC)NCCC(=O)C=CC1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


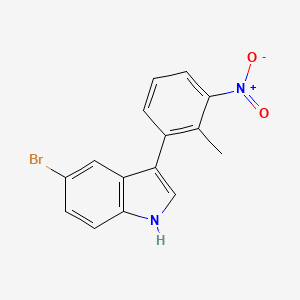
![Adenosine, N-benzoyl-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B12905318.png)
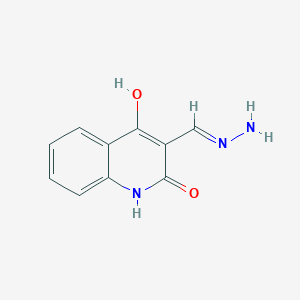

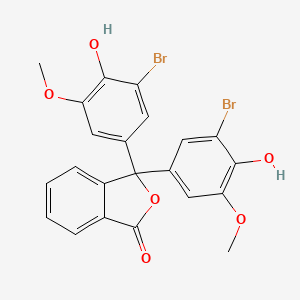

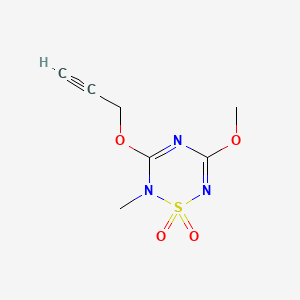


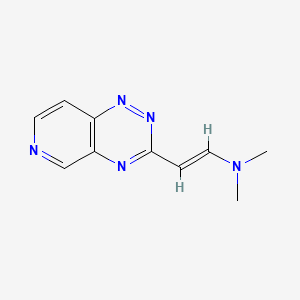
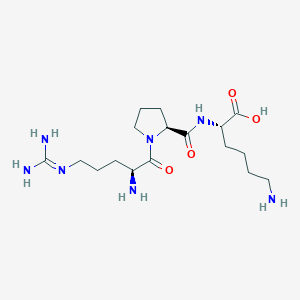
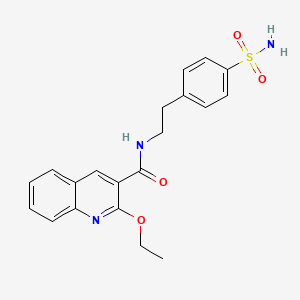
![5-[(2-Amino-5-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12905377.png)
